(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) is a chiral compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylidene bridge connecting two 4,5-dihydro-4-phenyloxazole units, which imparts significant rigidity and chirality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyloxazole with cyclopropylidene intermediates in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Methanol or other polar solvents
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Temperature: Typically around 50-100°C
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole).
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
(4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) involves its interaction with specific molecular targets. The compound’s chirality and structural rigidity allow it to bind selectively to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-Cyclohexylidenebis(4,5-dihydro-4-phenyloxazole)
- (4R,4’R)-2,2’-Cyclobutylidenebis(4,5-dihydro-4-phenyloxazole)
- (4R,4’R)-2,2’-Phenylphosphinidene-bis(4,5-dihydro-4-phenyloxazole)
Uniqueness
Compared to similar compounds, (4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) is unique due to its cyclopropylidene bridge, which imparts greater rigidity and distinct chiral properties. This makes it particularly valuable in applications requiring high enantioselectivity and stability.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-7-15(8-4-1)17-13-24-19(22-17)21(11-12-21)20-23-18(14-25-20)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUFHURHLVHRQG-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.